molecular formula ClHS B8604228 Thiohypochlorous acid CAS No. 15880-17-8

Thiohypochlorous acid

Cat. No.: B8604228
CAS No.: 15880-17-8
M. Wt: 68.53 g/mol
InChI Key: XDLNRRRJZOJTRW-UHFFFAOYSA-N
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Description

Thiohypochlorous acid is a sulfur-containing analog of hypochlorous acid (HOCl), where the oxygen atom in the hydroxyl group is replaced by sulfur. While direct experimental data on the parent acid (HSCl or HSClO) are sparse in the provided evidence, its derivatives—primarily esters and anhydrous sulfides—are well-documented. These compounds, such as alkyl thiohypochlorites (e.g., ethyl, phenyl, and methyl esters), are critical intermediates in organic synthesis, particularly in forming RS–N and RS–O bonds . This compound derivatives are characterized by high reactivity, often serving as sulfenylating agents in pharmaceuticals and specialty chemicals .

The acid itself is inferred to be unstable under ambient conditions, necessitating its use in esterified or complexed forms. Its nomenclature follows IUPAC guidelines, where it is classified under "thioic acids" and prioritized in naming conventions based on seniority rules .

Properties

CAS No.

15880-17-8

Molecular Formula

ClHS

Molecular Weight

68.53 g/mol

IUPAC Name

thiohypochlorous acid

InChI

InChI=1S/ClHS/c1-2/h2H

InChI Key

XDLNRRRJZOJTRW-UHFFFAOYSA-N

Canonical SMILES

SCl

Origin of Product

United States

Chemical Reactions Analysis

Reaction Mechanisms with Thiol Groups

HOCl reacts with thiols (R-SH) through a multi-step oxidation process:

  • Chlorination : Formation of sulfenyl chloride (R-S-Cl).

  • Secondary Pathways :

    • Oxidation to sulfonic acid (R-SO₃H) via intermediates (sulfenic R-SOH and sulfinic R-SO₂H acids).

    • Disulfide formation (R-S-S-R') through reaction with adjacent thiols.

    • Sulfonyl chloride formation (R-SO₂-Cl) in excess HOCl, which hydrolyzes to sulfonic acid.

    • Reaction with amines (R'-NH₂) to form sulfenamides (R-S-N-R') or sulfonamides (R-SO₂-N-R') .

A representative reaction sequence:

R-SH+HOClR-S-ClR-SO3H(in excess HOCl)\text{R-SH} + \text{HOCl} \rightarrow \text{R-S-Cl} \rightarrow \text{R-SO}_3\text{H} \quad \text{(in excess HOCl)}

Kinetic Data for Thiol Reactions

HOCl reacts rapidly with thiols compared to other amino acid residues. Key second-order rate constants (k, M⁻¹s⁻¹) at physiological pH:

TargetRate Constant (M⁻¹s⁻¹)NotesSource
Cysteine (Cys)3.0×1073.0 \times 10^7Fastest among protein residues
Methionine (Met)3.8×1073.8 \times 10^7Slightly faster than Cys
Glutathione (GSH)3.0×1073.0 \times 10^7Comparable to free Cys
Cystine1.6×1051.6 \times 10^5Disulfide bond oxidation

Thiol oxidation by HOCl is pH-dependent, with lower pH favoring faster reactions due to acid catalysis .

Sensitive Enzymes

  • Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) :

    • IC₅₀ = 10 μM HOCl; activity loss correlates with thiol oxidation .

    • Partial activity restoration via dithiothreitol (DTT) reduction .

  • Creatine kinase (CK) : Moderately sensitive (IC₅₀ = 25 μM HOCl) .

  • Lactate dehydrogenase (LDH) : Resistant to HOCl at ≤50 μM .

Cellular Effects

  • Glutathione depletion : Sublethal HOCl (10–25 μM) oxidizes 50% of cellular GSH within 10 minutes .

  • ATP depletion : Independent of GAPDH inactivation, suggesting mitochondrial disruption .

  • Protein aggregation : Irreversible sulfonamide cross-links impair protein function .

Reaction Selectivity and Pathological Implications

HOCl preferentially targets low-pKₐ thiols (e.g., GSH, cysteine) over high-pKₐ residues like tyrosine or arginine . This selectivity drives specific cellular outcomes:

  • Inflammation : HOCl-generated chloramines (e.g., histamine chloramines) propagate thiol oxidation in endothelial cells, altering redox signaling .

  • Bacterial killing : Gram-negative bacteria experience HOCl-induced thiol oxidation in periplasmic proteins (e.g., chaperones), disrupting redox homeostasis .

Comparative Reactivity with Chloramines

Chloramines (e.g., taurine chloramine) exhibit slower but more selective thiol oxidation:

OxidantTargetRate Constant (M⁻¹s⁻¹)NotesSource
Taurine chloramineGSH115pH-dependent catalysis
Glycine chloramine5-thio-2-NBA970Inverse pKₐ correlation

Chloramines favor thiols with lower pKₐ values, enabling selective modulation of redox-sensitive pathways .

Key Research Findings

  • HOCl vs. Chloramines : HOCl reacts indiscriminately with thiols, while chloramines show pKₐ-dependent selectivity .

  • Thiol regeneration : GAPDH activity recovers post-HOCl exposure via endogenous reductases, but GSH loss is irreversible .

  • Pathological thresholds : Sublethal HOCl (≤25 μM) induces ATP depletion and oxidative stress without cell death .

Comparison with Similar Compounds

Hypochlorous Acid (HOCl)

  • Structure : HOCl (oxygen-based hydroxyl group).
  • Reactivity : A weak acid and oxidizing agent, widely used as a disinfectant.
  • Stability : Relatively stable in aqueous solutions but decomposes under UV light.
  • Applications : Disinfection, wound care, and water treatment .

Thiohypochlorous Acid (HSCl)

  • Structure : HSCl (sulfur replaces oxygen in the hydroxyl group).
  • Reactivity : Higher reactivity due to sulfur's lower electronegativity, leading to stronger nucleophilic character.
  • Stability : Likely unstable as a free acid; primarily used in ester forms (e.g., alkyl thiohypochlorites).
  • Applications : Synthesis of sulfenyl chlorides and pharmaceutical intermediates .

Ethyl Chlorothioformate (C₃H₅ClO₂S)

  • Structure : Ethyl ester of this compound, with the formula CH₃CH₂SC(O)Cl.
  • Molecular Weight : 132.56 g/mol.
  • Physical Properties : Clear yellow liquid; boiling point: 132.2°C; insoluble in water.
  • Reactivity : Reacts violently with water, releasing HCl gas. Flammable and highly toxic.
  • Applications : Intermediate in agrochemicals and pharmaceuticals .

Phenylsulfenyl Chloride (C₆H₅ClS)

  • Structure : Phenyl ester of this compound.
  • Molecular Weight : 144.62 g/mol.
  • Physical Properties : Pungent, amber-colored liquid.
  • Reactivity : Corrosive and reactive with nucleophiles; used in polymer stabilization and organic synthesis .

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Reactivity Profile Key Applications
Hypochlorous Acid HOCl 52.46 ~20 (decomposes) Oxidizing agent, weak acid Disinfection, wound care
This compound* HSCl ~68.5 (inferred) Unstable High sulfenylating activity Parent compound for esters
Ethyl Chlorothioformate C₃H₅ClO₂S 132.56 132.2 Water-reactive, releases HCl Pharmaceutical intermediates
Phenylsulfenyl Chloride C₆H₅ClS 144.62 93–95 Corrosive, reacts with amines Polymer modifiers, organic synthesis

*Inferred properties based on derivatives.

Q & A

Q. Citations

  • Basic synthesis and stability protocols:
  • Analytical and computational methods:
  • Error analysis and reproducibility:
  • Thermodynamic and mechanistic studies:

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